REACTION_CXSMILES
|
CCOP(S)(OCC)=S.[Br:10][C:11]1[CH:12]=[C:13]([C:17](=O)[CH:18]=[CH:19][C:20]([OH:22])=O)[CH:14]=[CH:15][CH:16]=1.BrC1C=C(C(=O)CC(SP(OCC)(OCC)=S)C(O)=O)C=CC=1.O.[NH2:48][NH2:49]>C(O)C>[Br:10][C:11]1[CH:12]=[C:13]([C:17]2[CH:18]=[CH:19][C:20](=[O:22])[NH:48][N:49]=2)[CH:14]=[CH:15][CH:16]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
CCOP(=S)(OCC)S
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C(C=CC(=O)O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
4-(3-bromophenyl)-2-diethoxyphosphinothioylthio-4-oxobutanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C(CC(C(=O)O)SP(=S)(OCC)OCC)=O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the compound was not separated from the reaction mixture
|
Type
|
STIRRING
|
Details
|
was then stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
At the end of this time, the crystals which had precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C=1C=CC(NN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |